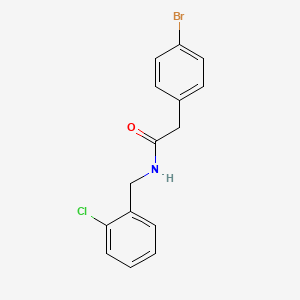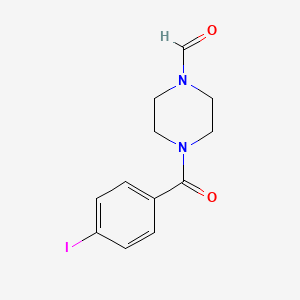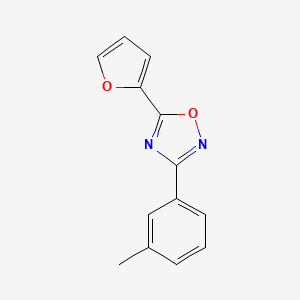
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide, also known as BPN-15606, is a novel small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease. It is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mécanisme D'action
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is a selective inhibitor of PDE4D, which is a key regulator of cAMP signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce Aβ pathology in preclinical models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase cAMP levels in the brain, which has a number of downstream effects. cAMP is a second messenger that regulates a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal survival. By increasing cAMP levels, this compound may enhance these processes and promote neuronal health and function. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is that it has shown promising results in preclinical models of Alzheimer's disease, suggesting that it may have potential as a disease-modifying therapy. Another advantage is that it is a small molecule, which makes it easier to synthesize and modify than larger biomolecules such as proteins. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other PDE isoforms, which could limit its specificity and effectiveness.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide. One direction is to further investigate its mechanism of action and downstream effects on cellular processes in the brain. Another direction is to test its safety and efficacy in clinical trials in humans. Additionally, it may be useful to explore its potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, it may be possible to modify the structure of this compound to improve its specificity and effectiveness as a PDE4D inhibitor.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzylamine, which is then reacted with 4-bromobenzoyl chloride to yield 2-(4-bromophenyl)acetamide. The final step involves the reaction of 2-(4-bromophenyl)acetamide with 2-chloroacetyl chloride to yield this compound. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta (Aβ) pathology in transgenic mouse models of Alzheimer's disease. This compound has also been shown to reduce neuroinflammation and oxidative stress in the brain. These findings suggest that this compound has potential as a disease-modifying therapy for Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c16-13-7-5-11(6-8-13)9-15(19)18-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQZBUCMBGRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)
![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)


![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)






![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
